

Cilastatin-15N-d3 structure

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Compound of Interest

Compound Name: Cilastatin-15N-d3

Cat. No.: B12403307

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An In-Depth Technical Guide to **Cilastatin-15N-d3**

Introduction

Cilastatin is a crucial pharmacological agent that functions as a reversible, competitive inhibitor of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules.^{[1][2][3]} Its primary clinical application is in combination with the carbapenem antibiotic, imipenem.^{[1][4]} Cilastatin itself possesses no antibacterial properties; its role is to prevent the renal degradation of imipenem by DHP-I, thereby prolonging the antibiotic's half-life, ensuring therapeutic concentrations, and mitigating the formation of potentially nephrotoxic metabolites.

Cilastatin-15N-d3 is a stable isotope-labeled (SIL) variant of cilastatin. The incorporation of heavy isotopes—specifically one nitrogen-15 (¹⁵N) and three deuterium (²H or D) atoms—creates a molecule that is chemically identical to cilastatin but has a greater mass. This property makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry (MS). This guide provides a comprehensive technical overview of the structure, properties, mechanism of action, and application of **Cilastatin-15N-d3** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Cilastatin-15N-d3 is structurally identical to cilastatin, with the exception of the isotopic labels. The formal chemical name specifies the location of these labels: (Z)-7-((2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid. This indicates the ¹⁵N is part of the amino group and the three deuterium atoms are on the ethyl-thio side chain.

Table 2.1: Chemical Identity of **Cilastatin-15N-d3**

Property	Value
Formal Name	(Z)-7-((2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid
CAS Number	2738376-83-3
Molecular Formula	C ₁₆ H ₂₃ D ₃ N ^[15N] O ₅ S
Molecular Weight	Approximately 362.5 g/mol
Unlabeled CAS	82009-34-5

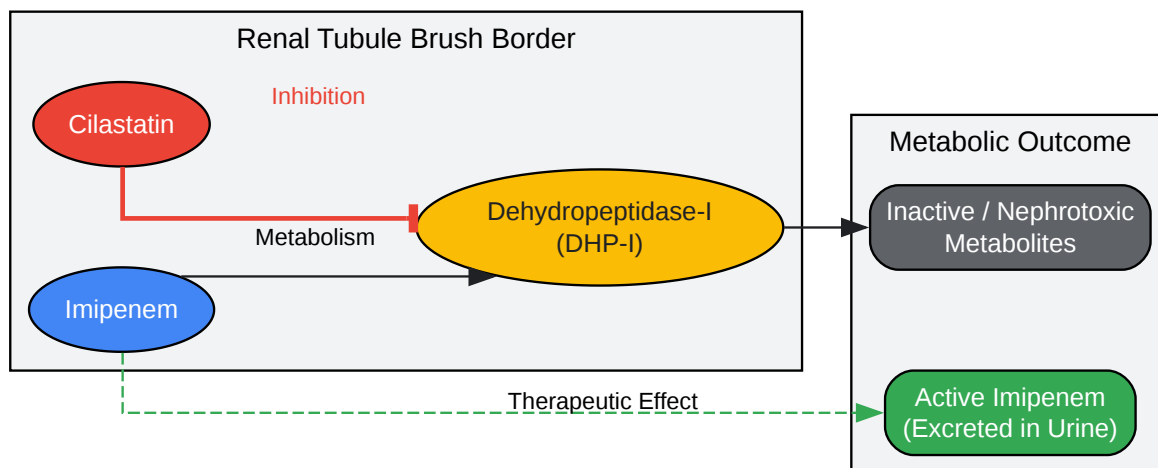
Table 2.2: Physicochemical Properties of **Cilastatin-15N-d3**

Property	Value
Physical Form	Solid
Purity	≥99% deuterated forms (d ₁ -d ₃); ≤1% d ₀
Solubility	Soluble in DMSO, Methanol, and Water

Mechanism of Action

The primary mechanism of action for cilastatin is the competitive and reversible inhibition of dehydropeptidase-I (DHP-I) in the kidneys. When imipenem is administered alone, it is rapidly hydrolyzed by DHP-I, leading to low urinary concentrations and reduced efficacy. Cilastatin prevents this metabolic inactivation.

Beyond its primary function, cilastatin also exhibits inhibitory activity against the bacterial metallo-β-lactamase enzyme CphA and can prevent the metabolism of leukotriene D4 to leukotriene E4.



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Diagram 1: Mechanism of Cilastatin in preventing Imipenem degradation.

Table 3.1: Quantitative Inhibition Data for Cilastatin

Target Enzyme	Parameter	Value
Renal Dehydropeptidase I	IC ₅₀	0.1 μ M
Human Renal Dipeptidase	K _i	0.7 μ M
Porcine Dipeptidase	IC ₅₀	0.11 μ M
Bacterial Metallo- β -lactamase CphA	IC ₅₀	178 μ M

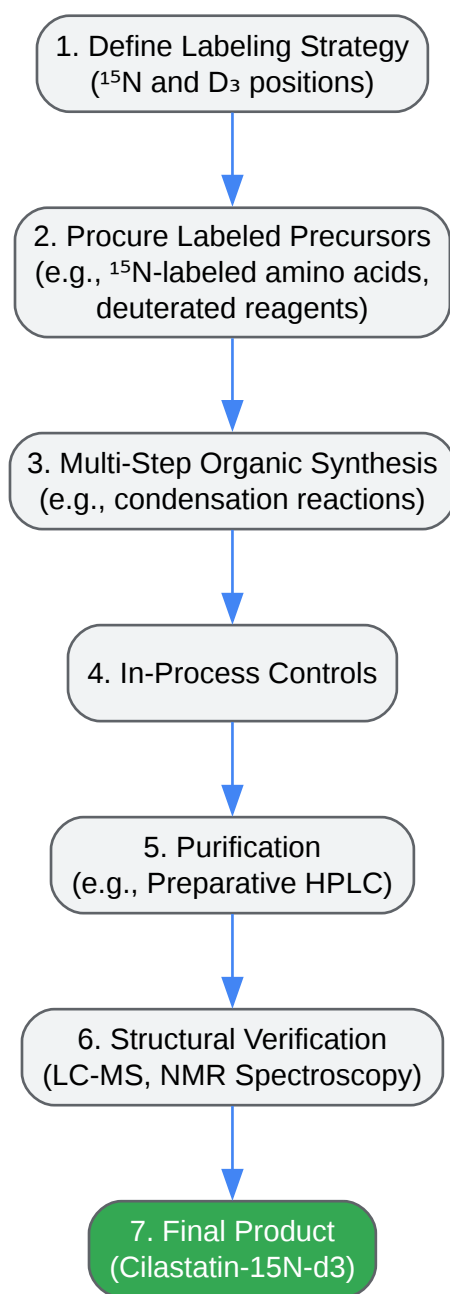
Table 3.2: Pharmacokinetic Properties of Cilastatin (Unlabeled)

Parameter	Value
Volume of Distribution	14.6 - 20.1 L
Plasma Protein Binding	35 - 40%
Elimination Half-Life	Approximately 1 hour
Total Clearance	0.2 L/h/kg
Renal Clearance	0.10 - 0.16 L/h/kg
Urinary Excretion (Unchanged)	~70%

Experimental Protocols

Synthesis of Cilastatin-15N-d3

The precise, step-by-step synthesis protocol for **Cilastatin-15N-d3** is typically proprietary to the commercial manufacturer. However, the general workflow for custom synthesis of stable isotope-labeled compounds involves a multi-step process that strategically incorporates labeled precursors. The synthesis must be carefully designed to place the labels in non-exchangeable positions to ensure stability during analytical procedures.



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Diagram 2: General workflow for custom synthesis of labeled compounds.

The synthesis of unlabeled cilastatin often involves the condensation of L-cysteine with a heptenoic acid derivative. For the labeled version, a correspondingly labeled cysteine precursor would be required. The process concludes with rigorous purification, typically via chromatography, and structural confirmation using techniques like Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) to verify the correct incorporation and location of the isotopes.

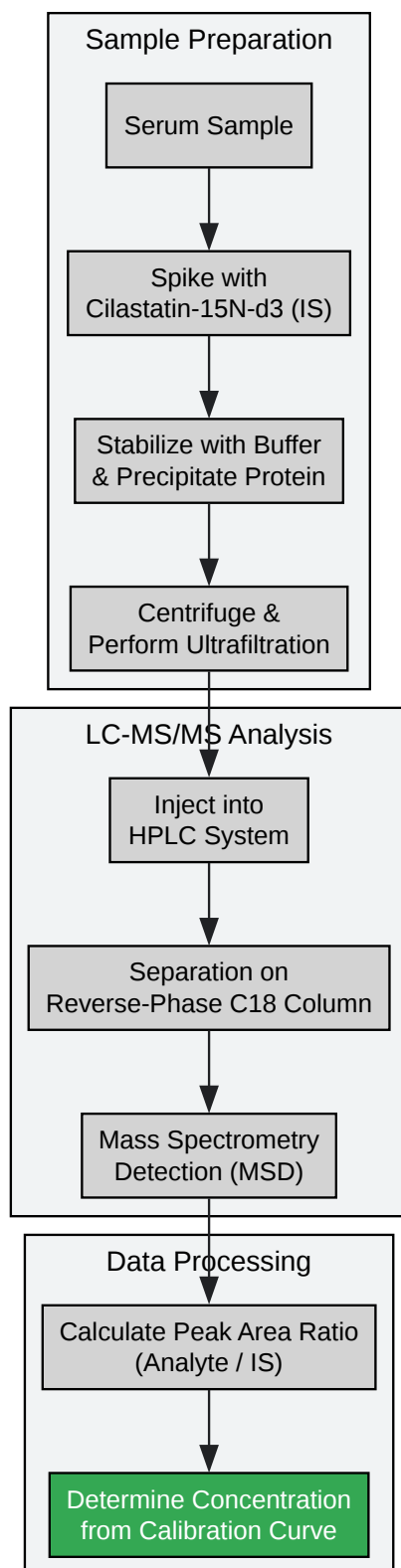
Bioanalytical Quantification using HPLC

Cilastatin-15N-d3 is primarily used as an internal standard for the quantification of cilastatin in biological matrices like serum or plasma. A common analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with a detector.

Protocol: Determination of Cilastatin in Serum by HPLC This protocol is adapted from the methodology described by Myers and Blumer (1984).

- Sample Preparation:
 - Collect serum samples.
 - Spike a known concentration of **Cilastatin-15N-d3** (Internal Standard) into each sample, standard, and quality control.
 - Stabilize the sample by adding an equal volume of 0.5 M morpholineethanesulfonic acid (MES) buffer, pH 6.0.
 - Vortex the mixture.
 - Perform protein precipitation (e.g., with acetonitrile or methanol).
 - Centrifuge to pellet precipitated proteins.
 - Subject the supernatant to ultrafiltration to remove remaining macromolecules.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC system with a UV or MS detector.
 - Column: Reverse-phase C18 column (e.g., Hypersil BDS C18, 250mm x 4.6mm, 5µm).
 - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate buffered to pH 2.5) and an organic modifier like methanol or acetonitrile.

- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at 220 nm for cilastatin. If using LC-MS, monitor for the specific mass-to-charge ratios (m/z) of both cilastatin and **Cilastatin-15N-d3**.
- Quantification:
 - Generate a calibration curve by plotting the ratio of the peak area of the analyte (cilastatin) to the peak area of the internal standard (**Cilastatin-15N-d3**) against the known concentrations of the calibration standards.
 - Determine the concentration of cilastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Diagram 3: Experimental workflow for quantification of Cilastatin.

Applications in Research and Development

The primary application of **Cilastatin-15N-d3** is as an internal standard in bioanalytical methods. Its use is critical in:

- Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of cilastatin.
- Therapeutic Drug Monitoring (TDM): Ensuring that drug concentrations remain within the therapeutic window in clinical settings.
- Bioequivalence Studies: Comparing the bioavailability of different formulations of cilastatin, such as a generic versus a brand-name product.
- Metabolic Flux Analysis: Tracing the metabolic fate of the cilastatin molecule in in vivo or in vitro systems.

By mimicking the analyte's behavior during sample extraction, chromatography, and ionization, the SIL internal standard corrects for variability and matrix effects, leading to highly accurate and precise quantification.

Conclusion

Cilastatin-15N-d3 is an indispensable tool for researchers and developers working with cilastatin. Its defined structure, with stable isotopic labels at non-exchangeable positions, provides the foundation for its role as a "gold standard" internal standard in mass spectrometry-based quantification. Understanding its chemical properties, the mechanism of action of its unlabeled counterpart, and the experimental protocols for its use enables the generation of robust, reliable, and accurate data essential for drug development, clinical monitoring, and pharmacological research.

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